molecular formula C12H18N4O B11874134 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B11874134
M. Wt: 234.30 g/mol
InChI Key: WEXNMVBDSGSZSC-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry, known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the aminopyrrolidine moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are studied for their potential as enzyme inhibitors.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have shown anti-fibrotic and anti-cancer activities.

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with an aminopyrrolidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C12H18N4O/c13-8-5-6-16(7-8)12-14-10-4-2-1-3-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17)

InChI Key

WEXNMVBDSGSZSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC(C3)N

Origin of Product

United States

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